Escin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

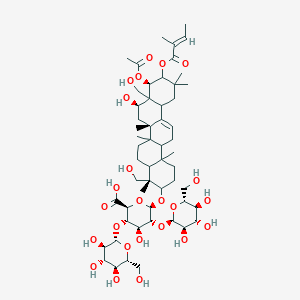

Escin, also known as athis compound, is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is primarily composed of beta-escin and alpha-escin, with beta-escin being the major active component. This compound is renowned for its anti-inflammatory, anti-edematous, and venotonic properties, making it a valuable compound in traditional and modern medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Escin is typically extracted from the powdered seeds of the horse chestnut tree. The extraction process involves the use of solvents such as ethanol and water. The crude extract is then purified through precipitation and chromatography techniques to isolate the this compound isomers .

Industrial Production Methods: In industrial settings, the extraction of this compound involves a two-step chemical process for controlled degradation, yielding a mixture of olean-12-ene sapogenins. The main component, protoescigenin, is isolated and purified without the use of chromatographic methods. This material is further converted into high-purity derivatives through validated large-scale laboratory processes .

Analyse Chemischer Reaktionen

Types of Reactions: Escin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as protoescigenin and its diacetonide derivatives, which are used in pharmaceutical formulations .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties of Escin

1. Anti-Inflammatory Effects

this compound exhibits significant anti-inflammatory properties. Research indicates that this compound can reduce capillary permeability and inhibit inflammatory mediators in various animal models. For instance, intravenous administration of this compound at doses ranging from 0.2 to 2.5 mg/kg significantly reduced acute edema in rat models . In another study, this compound was shown to antagonize bradykinin-induced increases in capillary permeability, further demonstrating its potential in managing inflammation .

2. Anti-Edematous Activity

this compound's ability to combat edema is well-documented. In clinical settings, it has been utilized to alleviate conditions characterized by swelling and fluid retention. A systematic review noted that this compound effectively reduced edema in patients with chronic venous insufficiency (CVI) and other related vascular disorders .

3. Venotonic Properties

this compound is recognized for its venotonic effects, which enhance venous tone and improve blood circulation. Studies have shown that this compound can promote endothelial function by preventing pyrogallol-induced reductions in acetylcholine relaxation in rat aortic rings . This property is particularly beneficial for treating venous insufficiency and related conditions.

4. Gastroprotective Effects

Recent studies have highlighted this compound's gastroprotective properties, indicating its potential role in protecting the gastrointestinal tract from damage caused by various factors, including oxidative stress and inflammation . this compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects on gastric mucosa.

Case Studies

Wirkmechanismus

Escin exerts its effects through multiple mechanisms:

Anti-inflammatory: this compound modulates eicosanoids and nuclear factor-kappa B (NF-kB) pathways, reducing inflammation.

Vasoconstrictive and Venotonic: It induces endothelial nitric oxide synthesis, making endothelial cells more permeable to calcium ions, and releases prostaglandin F2α.

Vergleich Mit ähnlichen Verbindungen

Escin is unique due to its combination of anti-inflammatory, anti-edematous, and venotonic properties. Similar compounds include:

Diosmin: Another flavonoid with venotonic and anti-inflammatory properties, commonly used in the treatment of venous insufficiency.

Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory effects, used in the treatment of capillary fragility.

Hesperidin: A flavanone glycoside with vasoprotective and anti-inflammatory properties, often used in combination with diosmin for venous disorders

This compound stands out due to its multifaceted therapeutic profile and its ability to enhance the efficacy of other drugs through synergistic effects .

Biologische Aktivität

Escin, a triterpenoid saponin primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, including its anti-inflammatory, anti-edematous, and potential anticancer properties, supported by recent research findings and case studies.

Overview of this compound's Biological Activity

This compound exists in multiple isomeric forms, each exhibiting unique biological properties. The most studied isomers include this compound Ia and this compound Ib, with the former being particularly noted for its pharmacological efficacy. The compound has been extensively researched for its effects on inflammation, vascular permeability, and cellular proliferation.

Anti-inflammatory Effects

Mechanism of Action:

this compound's anti-inflammatory activity is primarily mediated through the modulation of pro-inflammatory mediators. Studies have shown that this compound can significantly down-regulate the expression of inflammatory cytokines such as TNF-α, IL-1β, and PGE2 by enhancing glucocorticoid receptor (GR) expression . This mechanism allows this compound to exert protective effects against acute lung and liver injuries induced by endotoxins.

Case Studies:

- In Vitro Studies: In human umbilical vein endothelial cells (HUVECs), this compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis at higher concentrations (40 μg/mL) . It also protected against TNF-α-induced permeability changes.

- Animal Models: In rodent models of paw edema and pleuritis, this compound combined with low-dose glucocorticoids significantly reduced inflammation markers and exudate volumes .

Antiedematous Activity

This compound has been shown to reduce edema through its action on vascular permeability. It inhibits the expression of NF-κB and AP-1 pathways, which are crucial in mediating inflammatory responses. This effect is particularly beneficial in conditions characterized by excessive fluid accumulation .

Anticancer Potential

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits anti-proliferative effects across various cancer types through mechanisms such as inducing apoptosis and inhibiting metastasis.

Research Findings:

- Broad-spectrum Activity: this compound has demonstrated efficacy against over 15 different cancer types, showing promise in both monotherapy and as an adjunct to conventional treatments .

- Mechanistic Insights: The compound influences multiple signaling pathways related to cancer progression, including those involved in cell cycle regulation and apoptosis .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is essential for optimizing its therapeutic use. Studies indicate that different isomers exhibit varied absorption rates and bioavailability:

| Isomer | Bioavailability | Mechanism of Absorption |

|---|---|---|

| This compound Ia | High | Better intracellular penetration due to tigeloyl moiety |

| This compound Ib | Moderate | Limited absorption due to angeloyl moiety |

Research indicates that this compound isomers with a tigeloyl moiety are more effective at permeating cellular barriers compared to those with an angeloyl moiety .

Eigenschaften

CAS-Nummer |

6805-41-0 |

|---|---|

Molekularformel |

C55H86O24 |

Molekulargewicht |

1131.3 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49?,51-,52+,53+,54+,55-/m0/s1 |

InChI-Schlüssel |

AXNVHPCVMSNXNP-YTAONDDESA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

Aussehen |

Off-white, pale yellow or beige powder |

Siedepunkt |

764.81°C (rough estimate) |

melting_point |

224.5°C |

Key on ui other cas no. |

11072-93-8 |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

≥95% |

Löslichkeit |

Clear, colourless, faint yellow or yellow-brown solution |

Lagerung |

Ambient |

Synonyme |

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin Retard_x000B_Venoc |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.